4-Chloro-6-(methylthio)pyrimidine-5-carbonitrile
Description
4-Chloro-6-(methylthio)pyrimidine-5-carbonitrile is a halogenated pyrimidine derivative featuring a cyano group at position 5, a chloro substituent at position 4, and a methylthio (-SMe) group at position 5. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing anticancer agents. Its synthesis involves regioselective chlorination and substitution reactions. For example, refluxing 4-(4-methoxyphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile with phosphorus oxychloride yields the chloro derivative, confirmed by IR and NMR spectral data . The chloro group at position 4 facilitates nucleophilic substitution, enabling further derivatization with amines, hydrazines, or piperazines to generate bioactive molecules .
Properties
IUPAC Name |
4-chloro-6-methylsulfanylpyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3S/c1-11-6-4(2-8)5(7)9-3-10-6/h3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTONZJLJGIIQRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=NC=N1)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70471026 | |
| Record name | 4-Chloro-6-(methylsulfanyl)pyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70471026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150807-96-8 | |
| Record name | 4-Chloro-6-(methylsulfanyl)pyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70471026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Steps:
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Cyclocondensation : Ethyl cyanoacetate, thiourea, and an aldehyde (e.g., 4-chlorobenzaldehyde) undergo cyclocondensation in ethanol with potassium carbonate to form a dihydropyrimidine scaffold.
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Methylation : The thione group at position 2 is methylated using methyl iodide and potassium carbonate in dimethylformamide (DMF) at 0–5°C.
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Chlorination : The 6-oxo group is replaced with chlorine by refluxing with POCl₃, yielding the chlorinated pyrimidine.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Chlorination Reagent | POCl₃ | |
| Reaction Temperature | Reflux (~110°C) | |
| Yield | 81–85% (for analogous compounds) |
Nucleophilic Substitution on Dichloropyrimidine Intermediates
Another method starts with 4,6-dichloropyrimidine-5-carbonitrile , where the 6-chloro group is displaced by methylthio using sodium methanethiolate (NaSCH₃). This pathway is efficient for introducing sulfur-containing substituents.
Reaction Steps:
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Dichloropyrimidine Synthesis : Reacting cyanoacetamide derivatives with chlorinating agents like POCl₃ yields 4,6-dichloropyrimidine-5-carbonitrile.
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Selective Substitution : Treating the dichloropyrimidine with NaSCH₃ in a polar aprotic solvent (e.g., DMF) selectively replaces the 6-chloro group with methylthio.
Key Data :
One-Pot Cyclization and Functionalization
A streamlined method involves simultaneous cyclization and functionalization using multicomponent reactions. For instance, Biginelli-like reactions condense thiourea, ethyl cyanoacetate, and aldehydes to form dihydropyrimidines, which are subsequently oxidized and functionalized.
Reaction Steps:
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Cyclocondensation : Thiourea, ethyl cyanoacetate, and an aldehyde react in ethanol under reflux to form 6-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile .
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Oxidation and Methylation : The thione group is methylated, and the dihydropyrimidine is oxidized to the aromatic pyrimidine using iodine or DDQ.
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Chlorination : POCl₃ introduces the chlorine atom at position 4.
Key Data :
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Chlorination of Dihydropyrimidines | High selectivity for position 4 | Requires multiple steps | 70–85% |
| Nucleophilic Substitution | Simple, one-step substitution | Limited to dichloro precursors | 65–75% |
| One-Pot Cyclization | Streamlined synthesis | Sensitive to oxidation conditions | 60–70% |
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(methylthio)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium tert-butoxide in dimethyl sulfoxide.
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: 4-Amino-6-(methylthio)pyrimidine-5-carbonitrile.
Oxidation: 4-Chloro-6-(methylsulfinyl)pyrimidine-5-carbonitrile.
Reduction: 4-Chloro-6-(methylthio)pyrimidine-5-amine.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
4-Chloro-6-(methylthio)pyrimidine-5-carbonitrile has been extensively studied for its role as an ATP-mimicking tyrosine kinase inhibitor, specifically targeting the Epidermal Growth Factor Receptor (EGFR). This inhibition affects critical signaling pathways such as PI3K/AKT and MAPK, leading to cell cycle arrest and apoptosis in various cancer cell lines, including HCT-116, HepG-2, and MCF-7 cells .
Case Study: EGFR Inhibition
In a study investigating its effects on cancer cell lines, it was found that this compound significantly inhibited cell proliferation and induced apoptosis. The mechanism involved binding to the ATP site of EGFR, effectively blocking downstream signaling pathways that promote tumor growth .
Biological Studies
Antimicrobial and Anti-inflammatory Properties
Beyond its anticancer properties, this compound has shown potential antimicrobial and anti-inflammatory activities. Its structural features allow for interactions with various biological targets, making it a candidate for further exploration in therapeutic applications .
Organic Synthesis
Building Block for Kinase Inhibitors
This compound serves as an essential intermediate in the synthesis of various bioactive molecules and kinase inhibitors. Its ability to undergo nucleophilic substitutions allows for the derivation of diverse compounds with potential pharmacological applications.
Material Science
Development of Novel Materials
Research has also explored the use of this compound in material science, particularly in developing materials with unique electronic and optical properties. The compound's reactivity can be harnessed to create new materials with tailored functionalities.
Chemical Reactions
The compound can participate in various chemical reactions:
- Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
- Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
- Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Summary of Reaction Types
| Reaction Type | Example Reaction | Major Products Formed |
|---|---|---|
| Nucleophilic Substitution | Chloro replaced by amines or thiols | 4-Amino-6-(methylthio)pyrimidine-5-carbonitrile |
| Oxidation | Methylthio oxidized using hydrogen peroxide | 4-Chloro-6-(methylsulfinyl)pyrimidine-5-carbonitrile |
| Reduction | Carbonitrile reduced using lithium aluminum hydride | 4-Chloro-6-(methylthio)pyrimidine-5-amine |
Mechanism of Action
The mechanism of action of 4-Chloro-6-(methylthio)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it acts as an ATP mimetic and inhibits the activity of tyrosine kinases by binding to the ATP-binding site. This inhibition disrupts the signaling pathways involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells . The compound also modulates the activity of other enzymes and receptors, contributing to its diverse biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of pyrimidine-5-carbonitrile derivatives significantly impacts their physicochemical properties, reactivity, and biological activity. Below is a comparative analysis of key analogues:
Structural and Functional Group Variations
Physicochemical Properties
- Melting Points : Derivatives with bulkier substituents (e.g., 4-phenylpiperazine in 4c, m.p. 158–160°C) exhibit lower melting points than smaller analogues (e.g., 4a, m.p. 160–162°C) due to reduced crystallinity .
- Solubility : Oxo derivatives (e.g., 6-oxo compounds) show higher aqueous solubility than chloro or methylthio analogues, critical for formulation in antibacterial applications .
Biological Activity
4-Chloro-6-(methylthio)pyrimidine-5-carbonitrile is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, including key findings from recent studies, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : CHClNS
- Molecular Weight : 201.66 g/mol
This structure features a pyrimidine ring substituted with a chlorine atom at position 4 and a methylthio group at position 6, along with a carbonitrile functional group at position 5.
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives of pyrimidine-5-carbonitriles exhibit cytotoxic effects against various cancer cell lines by targeting key signaling pathways involved in tumor growth.
- Mechanism of Action : The compound is believed to inhibit the epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2) pathways, which are crucial in cancer progression and inflammation .
- Cytotoxicity Studies :
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects:
- COX Inhibition : The compound has shown promise in inhibiting COX enzymes, which play a critical role in the inflammatory process .
- Analgesic Effects : In vivo studies indicated that certain derivatives could reduce pain responses in animal models, suggesting potential as an analgesic agent .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Starting Materials : The synthesis often begins with commercially available pyrimidine derivatives.
- Chlorination and Substitution Reactions : Chlorination is performed using reagents like N-chlorosuccinimide (NCS), followed by nucleophilic substitution to introduce the methylthio group .
- Final Product Isolation : The final compound is usually purified through recrystallization or chromatography.
Study on Anticancer Activity
A notable study published in Nature explored the effects of various pyrimidine derivatives on breast cancer cells. The study found that compounds similar to this compound significantly inhibited cell proliferation and induced apoptosis through EGFR pathway modulation .
Study on Anti-inflammatory Effects
Another research article focused on the anti-inflammatory properties of pyrimidine derivatives, including our compound of interest. The results indicated that these compounds could effectively reduce inflammation markers in vitro and exhibited promising results in animal models .
Q & A
Q. What are the common synthetic routes for preparing 4-Chloro-6-(methylthio)pyrimidine-5-carbonitrile and its derivatives?
- Methodological Answer : A widely used approach involves nucleophilic substitution reactions. For example, 2-methylthiopyrimidine derivatives can react with amines under reflux conditions to replace the methylthio group. A general procedure involves heating 2-methylthiopyrimidines (5.0 mmol) with excess amine (e.g., phenylethylamine) in a solvent system (e.g., DMSO:Water, 5:5) overnight, followed by acidification to precipitate the product . Multicomponent reactions (MCRs) are also effective for synthesizing pyrimidinecarbonitriles, leveraging thermal aqueous conditions to improve efficiency and diversity .
Q. Which spectroscopic methods are most effective for characterizing this compound and its derivatives?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : and NMR are critical for confirming substitution patterns. For example, aryl protons in derivatives typically resonate at δ 7.0–8.4 ppm, while methylthio groups appear as singlets near δ 2.4 ppm .
- IR Spectroscopy : Stretching vibrations for nitrile (CN) groups are observed at ~2212 cm, and C=N stretches appear near 1617–1666 cm .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 306 for 4-Chlorophenyl derivatives) and fragmentation patterns confirm molecular weight and structural motifs .
Q. Table 1: Representative Characterization Data
| Compound | Melting Point (°C) | IR (CN, cm) | NMR Key Signals (δ, ppm) | Reference |
|---|---|---|---|---|
| 2,4-Diamino-6-phenyl-5-pyrimidinecarbonitrile (4b) | 228–300 (dec.) | 2212 | 7.50–7.73 (m, Ar), 7.14 (NH) | |
| 4-Amino-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile (4h) | 222 | 2212, 1641 | 7.53–8.40 (m, Ar and NH) |
Q. What reaction mechanisms govern substitution at the chloro and methylthio groups in this compound?
- Methodological Answer :
- Chloro Group Reactivity : The chloro group undergoes nucleophilic aromatic substitution (NAS) with amines or hydrazines. Polar aprotic solvents (e.g., DMSO) enhance reactivity by stabilizing transition states .
- Methylthio Group Reactivity : The methylthio group can be displaced via oxidation to sulfone intermediates, which are more electrophilic, or directly substituted under high-temperature reflux with nucleophiles like amines .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in synthesizing derivatives?
- Methodological Answer :
- Solvent Optimization : Use mixed solvents (e.g., DMSO:Water) to balance solubility and reactivity. For example, a 5:5 ratio improves both dissolution of reactants and product precipitation .
- Temperature Control : Reflux conditions (e.g., 80–100°C) are critical for NAS reactions, but microwave-assisted synthesis can reduce reaction times and improve regioselectivity .
- Catalyst Screening : Lewis acids (e.g., ZnCl) or phase-transfer catalysts may accelerate substitutions, particularly for sterically hindered derivatives .
Q. How should researchers address discrepancies in spectral data during characterization?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR/IR data with computational predictions (e.g., DFT calculations) to resolve ambiguities. For example, unexpected peaks in NMR may arise from tautomerism or solvent interactions .
- High-Resolution Mass Spectrometry (HRMS) : Use HRMS to confirm molecular formulas when fragmentation patterns conflict with expected structures .
Q. What computational methods predict reactivity and regioselectivity in novel reactions?
- Methodological Answer :
- Reaction Path Search : Quantum chemical calculations (e.g., density functional theory, DFT) model transition states to predict favorable substitution sites. For instance, the chloro group at position 4 is more reactive than the methylthio group at position 6 due to electronic effects .
- Machine Learning : Train models on existing reaction databases to predict optimal conditions (e.g., solvent, temperature) for new derivatives .
Q. What strategies enable efficient library synthesis via multicomponent reactions (MCRs)?
- Methodological Answer :
- Diversity-Oriented Synthesis : Combine this compound with aldehydes and amines in one-pot MCRs to generate substituted pyrimidinecarbonitriles. Thermal aqueous conditions (80–100°C) enhance atom economy and reduce side reactions .
- Parallel Screening : Use automated platforms to test combinations of nucleophiles (e.g., aryl amines, hydrazines) and electrophiles, coupled with real-time HPLC monitoring .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
